5-Hydroxy-4-methylpicolinonitrile
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Overview
Description
5-Hydroxy-4-methylpicolinonitrile: is a heterocyclic organic compound with the molecular formula C7H6N2O. This compound features a pyridine ring substituted with a hydroxyl group at the 5-position, a methyl group at the 4-position, and a nitrile group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-4-methylpicolinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyridine and suitable nitrile sources.
Hydroxylation: The hydroxylation of 4-methylpyridine can be achieved using oxidizing agents like hydrogen peroxide or peracids under controlled conditions.
Nitrile Introduction: The nitrile group can be introduced through a reaction with cyanogen bromide or other nitrile sources in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and catalytic processes may be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 5-Hydroxy-4-methylpicolinonitrile can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or nitrile groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Chemistry: 5-Hydroxy-4-methylpicolinonitrile is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in coatings, polymers, and other advanced materials .
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-methylpicolinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The compound’s effects on cellular pathways and processes are subjects of ongoing research .
Comparison with Similar Compounds
4-Methylpyridine: Lacks the hydroxyl and nitrile groups, making it less versatile in chemical reactions.
2-Hydroxy-4-methylpyridine: Similar structure but lacks the nitrile group, affecting its reactivity and applications.
5-Hydroxy-2-methylpyridine: Similar structure but lacks the nitrile group, influencing its chemical behavior.
Uniqueness: Its ability to participate in diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry .
Properties
IUPAC Name |
5-hydroxy-4-methylpyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-5-2-6(3-8)9-4-7(5)10/h2,4,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFLGLPWVNDWNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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